N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2,6-dimethylphenyl)oxalamide
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Description
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2,6-dimethylphenyl)oxalamide, also known as IDO inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in regulating the immune response.
Scientific Research Applications
Luminescence Sensing Applications
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2,6-dimethylphenyl)oxalamide and its derivatives demonstrate promising applications in luminescence sensing. The study by Shi et al. (2015) focuses on novel lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate. These complexes are reported to exhibit selective sensitivity to benzaldehyde-based derivatives, highlighting their potential as fluorescence sensors for these chemicals (Shi et al., 2015).
Catalytic Applications
In catalytic applications, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide, a compound related to the target molecule, was found to be an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This finding, reported by Chen et al. (2023), points towards the potential of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2,6-dimethylphenyl)oxalamide derivatives in catalysis (Chen et al., 2023).
Sensing and Adsorption Properties
The study by Liu et al. (2017) discusses the sensing and adsorption properties of nickel(II) and cadmium(II) architectures with 1H-imidazol-4-yl containing ligands. This research sheds light on the potential of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2,6-dimethylphenyl)oxalamide derivatives in the development of metal-organic frameworks for applications in fluorescent sensing and selective adsorption (Liu et al., 2017).
Synthetic and Structural Applications
The compound's derivatives also show significance in synthetic and structural applications. Nath and Baruah (2012) discussed a versatile host for anions, while Mamedov et al. (2016) detailed a novel synthetic approach to oxalamides, showcasing the compound's role in synthesizing various chemical structures (Nath & Baruah, 2012); (Mamedov et al., 2016).
properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12-5-3-6-13(2)14(12)19-16(22)15(21)18-7-4-9-20-10-8-17-11-20/h3,5-6,8,10-11H,4,7,9H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDDWEZPWNZGBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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